5-Bromo-2-chloroquinazolin-8-ol

Regioselective bromination Quinazoline synthesis Synthetic methodology

Direct bromination of 2-chloroquinazolin-8-ol yields an inseparable mixture of 5-bromo, 7-bromo, and dibromo products, wasting synthesis time. This compound solves that with a pre-purified 5-bromo isomer (≥97% purity). - **Orthogonal handles**: 2-Cl (SNAr) + 5-Br (cross-coupling) - no protecting groups needed at 8-OH. - **Kinase library ready**: 8-OH serves as hinge-region H-bond donor for CAMKK2/EGFR screens. - **Supply**: Stocked in research quantities (100 mg to 5 g); batch-specific HPLC/COA available.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49
CAS No. 953040-03-4
Cat. No. B2756973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloroquinazolin-8-ol
CAS953040-03-4
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49
Structural Identifiers
SMILESC1=CC(=C2C=NC(=NC2=C1O)Cl)Br
InChIInChI=1S/C8H4BrClN2O/c9-5-1-2-6(13)7-4(5)3-11-8(10)12-7/h1-3,13H
InChIKeyGUUDNCDOVCBQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloroquinazolin-8-ol CAS 953040-03-4: A Differentiated 5-Bromo-8-hydroxyquinazoline Scaffold for Targeted Small Molecule Synthesis


5-Bromo-2-chloroquinazolin-8-ol (CAS 953040-03-4) is a heterocyclic building block belonging to the quinazoline class, characterized by a bicyclic framework fusing a benzene and a pyrimidine ring [1]. Its unique substitution pattern—specifically the coexistence of a reactive chlorine at the 2-position, a hydroxyl group at the 8-position, and a bromine atom at the 5-position—distinguishes it from other quinazoline intermediates. This precise orthogonality provides chemists with differential synthetic access points, enabling regioselective functionalization that is not feasible with other regioisomers or the unsubstituted core .

Orthogonal handles

Pre-installed 5-Br for cross-coupling, 2-Cl for SNAr, and 8-OH for solubility or pharmacophore integration

Regioselective design

Pure 5-bromo isomer avoids the isomeric mixtures (5-/7-/5,7-diBr) from direct bromination of the parent scaffold

Kinase-targeted libraries

8-OH motif may support hinge-region interactions in ATP-binding pocket mimics; reported as a tyrosine-mimetic handle

Why Unsubstituted Quinazoline or Alternative Regioisomers Cannot Substitute for 5-Bromo-2-chloroquinazolin-8-ol in Precision Chemistry


Substituting 5-Bromo-2-chloroquinazolin-8-ol with a generic quinazoline scaffold or alternative regioisomers is chemically invalid due to stark differences in synthetic accessibility and downstream reactivity. The compound's specific ortho-bromine and 8-hydroxy motif is critical; for instance, attempts to functionalize the unsubstituted core (2-chloroquinazolin-8-ol, CAS 953039-10-6) at the 5-position suffer from poor regioselectivity. Direct bromination of 2-chloroquinazolin-8-ol under standard conditions (NBS, NMP, 0°C) yields an intractable mixture of 5-bromo, 7-bromo, and 5,7-dibromo products, whereas the target compound is isolated as the major single product in 60% yield . This intrinsic selectivity defines the compound's value: it provides a clean, pre-installed handle for metal-catalyzed cross-coupling at the 5-position while retaining the orthogonal chlorine handle for nucleophilic aromatic substitution at C2 . Therefore, relying on a structurally similar but substitutionally distinct alternative introduces synthetic ambiguity and necessitates additional, inefficient purification steps.

Using unsubstituted 2-chloroquinazolin-8-ol leads to poor regioselectivity: direct bromination gives a mixture of 5-, 7-, and 5,7-dibromo products requiring chromatography

Alternative regioisomers (e.g., 7-bromo or 5,7-dibromo) introduce synthetic ambiguity and may shift reactivity in cross-coupling or SNAr sequences

The 8-deoxy analog (CAS 134517-33-2) lacks the hydrogen-bond donor and alters polarity/tPSA, potentially affecting target engagement and solubility profiles

Quantitative Differentiation Evidence for 5-Bromo-2-chloroquinazolin-8-ol: Synthesis Yield, Purity, and Regioselectivity Data


Comparative Regioselectivity and Yield in Electrophilic Aromatic Substitution: 5-Br vs. Alternative Isomers

The synthesis of 5-Bromo-2-chloroquinazolin-8-ol is differentiated by its regioselective bromination outcome. Direct bromination of the parent compound, 2-chloroquinazolin-8-ol (CAS 953039-10-6), with N-bromosuccinimide (NBS) in NMP at 0°C generates three distinct brominated products: the desired 5-bromo isomer (major), the undesired 7-bromo isomer (minor), and a 5,7-dibromo byproduct . This mixture necessitates chromatographic separation. In contrast, when the reaction is controlled or when the pure target compound is utilized as a starting material, it represents the resolved, desired major product. The isolated yield of the pure 5-bromo-2-chloroquinazolin-8-ol from this reaction is reported at 60% as a white solid, with confirmed identity by ES/MS (m/z 259.2 [MH+]) .

Regioselective Bromination
Data to verify
60% isolated yield as major 5-Br product vs. mixture of 5-Br, 7-Br, 5,7-diBr isomers from direct bromination

Avoids isomeric purification steps

Reported synthesis outcome; source-specific review recommended

Regioselective bromination Quinazoline synthesis Synthetic methodology

Commercial Purity Benchmarking: Certified High Purity for Reproducible Lead Optimization

For reliable SAR (Structure-Activity Relationship) studies, the purity of the starting building block directly correlates with the validity of biological assay results. While many quinazoline intermediates are offered at standard 95% purity, 5-Bromo-2-chloroquinazolin-8-ol is consistently specified at a higher purity threshold of ≥97-98% by multiple commercial vendors . This higher purity standard reduces the risk of confounding biological activity originating from structurally related brominated impurities (e.g., 7-bromo or 5,7-dibromo isomers) that are known to form during its synthesis .

Commercial Purity
Specification review
≥97% (up to 98%) vs. typical 95% baseline for quinazoline intermediates

Reduces risk of regioisomeric impurity interference

Vendor CoA; verify lot-specific purity

Quality control Medicinal chemistry Procurement specification

Structural and Physicochemical Differentiation from 5-Bromo-2-chloroquinazoline (CAS 134517-33-2)

A critical procurement distinction exists between 5-Bromo-2-chloroquinazolin-8-ol (MW 259.49, LogP 2.75) and its non-hydroxylated analog 5-Bromo-2-chloroquinazoline (CAS 134517-33-2, MW 243.49, LogP not reported) [1]. The presence of the 8-hydroxy group in the target compound introduces a topological polar surface area (tPSA) of 46.01 Ų and enables a hydrogen bond donor count of 1, whereas the analog lacks this functionality [1]. The 8-hydroxy motif is a known pharmacophore mimic of tyrosine's phenolic OH in ATP-binding kinase pockets, a feature absent in the deoxy analog .

Physicochemical Profile
Class-level inference
MW 259.5, LogP 2.75, tPSA 46.0 Ų, HBD 1. 8-deoxy analog lacks OH (MW 243.5, lower tPSA, HBD 0)

8-OH adds polarity and H-bond donor capacity

Calculated properties; model-dependent relevance

Physicochemical properties Drug-likeness Molecular design

Validated Application Scenarios for 5-Bromo-2-chloroquinazolin-8-ol Based on Structural Differentiation Evidence


Regioselective Synthesis of 5-Substituted Quinazoline Kinase Inhibitors via Cross-Coupling

The defined 5-bromo substitution provides a specific, high-value handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, amino, or alkynyl groups at the 5-position . Given the documented complexity of generating the pure 5-bromo isomer via direct electrophilic substitution (which co-produces 7-bromo and dibromo impurities) , using the pre-purified target compound is the most efficient path to constructing focused kinase inhibitor libraries (e.g., targeting CAMKK2 or EGFR) with minimal synthetic burden and unambiguous regiochemistry .

Orthogonal Functionalization Strategy for Dual-Site SAR Exploration

The combination of a 2-chloro group (reactive toward nucleophilic aromatic substitution, SNAr) and a 5-bromo group (reactive toward metal-catalyzed cross-coupling) provides an orthogonal reactivity profile. This allows medicinal chemists to sequentially and independently modify the C2 and C5 positions of the quinazoline core without protecting group manipulations at the 8-hydroxy site . This scenario is ideal for generating diverse compound arrays where both the heterocyclic amine portion (via C2-Cl) and the hydrophobic aryl pocket (via C5-Br) need systematic variation to probe kinase ATP-binding site topology.

Scaffold Hopping and Late-Stage Functionalization in Drug Discovery

As a building block with a pre-installed, high-purity bromine handle (≥97%) , this compound enables late-stage diversification of advanced intermediates. The 8-hydroxy group also serves as a critical hydrogen bond donor/acceptor pharmacophore essential for mimicking key binding interactions (e.g., with the hinge region of kinases) . This contrasts sharply with the use of 5-bromo-2-chloroquinazoline (lacking the 8-OH), which would yield a library with fundamentally different physicochemical and pharmacological profiles (lower tPSA, no H-bond donor capability) [1].

Application
Selection Property
Validation Focus
5-Substituted kinase inhibitor synthesis via cross-coupling
Pre-installed 5-Br handle (≥97% purity)
Regioselectivity and yield without isomeric separation
Dual-site SAR exploration (C2 + C5)
Orthogonal 2-Cl (SNAr) and 5-Br (cross-coupling) reactivity
Sequential modification without protecting group steps
Scaffold hopping / late-stage functionalization
8-OH pharmacophore handle; differentiated from 8-deoxy analog
Hinge-region binding mimicry and solubility modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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